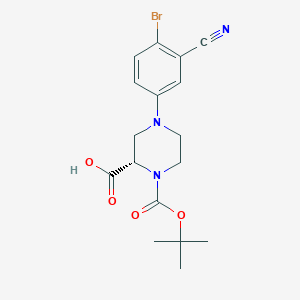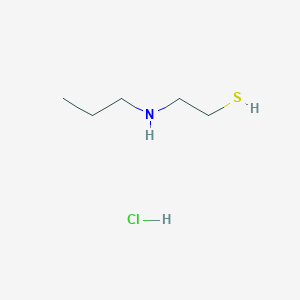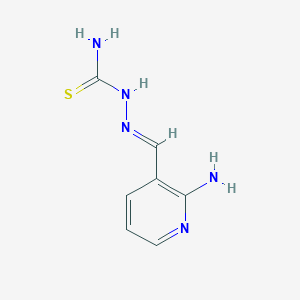
2-Aminonicotinaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminonicotinaldehyde thiosemicarbazone is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its versatile chemical properties and potential therapeutic applications. This compound is known for its ability to form stable complexes with various metal ions, which enhances its biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonicotinaldehyde thiosemicarbazone typically involves the condensation reaction between 2-aminonicotinaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions: 2-Aminonicotinaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
2-Aminonicotinaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with enhanced stability and reactivity.
Biology: The compound exhibits significant antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting specific cancer cell lines. It also demonstrates antioxidant and antidiabetic activities.
Industry: The compound’s ability to form stable metal complexes makes it useful in various industrial applications, including catalysis and material science.
作用机制
The mechanism of action of 2-aminonicotinaldehyde thiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with various biological pathways, leading to their therapeutic effects. For instance, in cancer cells, the compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell proliferation.
相似化合物的比较
- 2-Aminonicotinaldehyde N-methyl thiosemicarbazone
- Thiochromanone-based thiosemicarbazones
- Benzothiazepine-based thiosemicarbazones
Comparison: 2-Aminonicotinaldehyde thiosemicarbazone stands out due to its unique ability to form highly stable metal complexes, which enhances its biological activity. Compared to other thiosemicarbazones, it exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research and development.
属性
分子式 |
C7H9N5S |
|---|---|
分子量 |
195.25 g/mol |
IUPAC 名称 |
[(E)-(2-aminopyridin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)/b11-4+ |
InChI 键 |
ACRVHTZODRLDFR-NYYWCZLTSA-N |
手性 SMILES |
C1=CC(=C(N=C1)N)/C=N/NC(=S)N |
规范 SMILES |
C1=CC(=C(N=C1)N)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


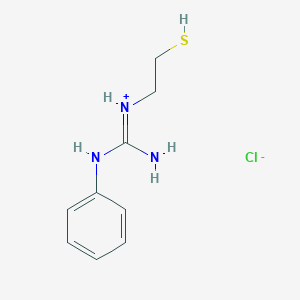


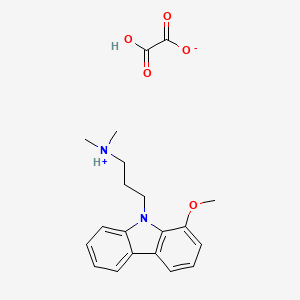
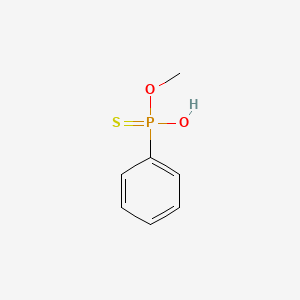
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
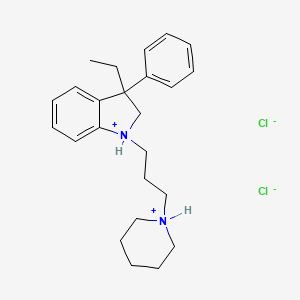

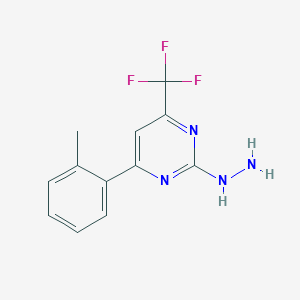
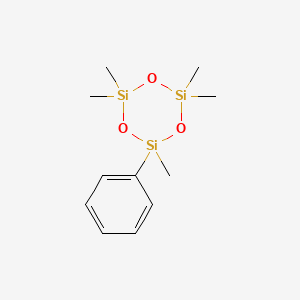
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
